molecular formula C17H20N4O4 B12173804 Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate

Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate

Cat. No.: B12173804
M. Wt: 344.4 g/mol
InChI Key: YUGKAQFFRPOZKS-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with piperazine and ester groups. The presence of these functional groups makes it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphthalic anhydride with piperazine, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 3-methyl-4-oxocrotonate: Contains a similar ester functional group but with a different core structure.

Uniqueness

Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and the phthalazine core. This unique structure allows for specific interactions with biological targets and provides versatility in chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-(3-methyl-4-oxophthalazine-1-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H20N4O4/c1-3-25-17(24)21-10-8-20(9-11-21)16(23)14-12-6-4-5-7-13(12)15(22)19(2)18-14/h4-7H,3,8-11H2,1-2H3

InChI Key

YUGKAQFFRPOZKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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